molecular formula C18H21BrN6O B2391523 5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine CAS No. 2380009-94-7

5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B2391523
CAS No.: 2380009-94-7
M. Wt: 417.311
InChI Key: OAWIZWYYEUOTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperidine ring, and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.

    Attachment of the bromopyrimidine moiety: The bromopyrimidine group is attached via a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential to treat various diseases, including cancer, infectious diseases, and neurological disorders. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.

Industry

In industrial applications, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for use in various industrial processes, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a specific enzyme, thereby blocking a critical step in a disease pathway.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidin-2-yl derivatives: These compounds share the bromopyrimidine moiety and may exhibit similar chemical reactivity.

    Piperidin-1-yl derivatives: Compounds with a piperidine ring can have comparable biological activities.

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may have similar applications in medicinal chemistry.

Uniqueness

5-Bromo-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to the combination of its functional groups. The presence of the bromopyrimidine moiety, piperidine ring, and pyrazolo[1,5-a]pyrimidine core in a single molecule provides a versatile platform for exploring new chemical reactions and biological activities. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN6O/c1-12-7-17(25-16(22-12)6-13(2)23-25)24-5-3-4-14(10-24)11-26-18-20-8-15(19)9-21-18/h6-9,14H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWIZWYYEUOTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCCC(C3)COC4=NC=C(C=N4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.